molecular formula H2LiN B147963 Lithium amide CAS No. 7782-89-0

Lithium amide

Cat. No.: B147963
CAS No.: 7782-89-0
M. Wt: 23 g/mol
InChI Key: AFRJJFRNGGLMDW-UHFFFAOYSA-N
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Description

Lithium amide (LiNH₂) is a highly reactive inorganic compound with the molecular formula H₂LiN and a molecular weight of 22.96 g/mol . It appears as a white crystalline powder, melts at 373°C, and reacts violently with water, producing ammonia (NH₃) and lithium hydroxide (LiOH) . Its applications span organic synthesis (e.g., Claisen and Aldol condensations, alkylation of ketones and nitriles), pharmaceutical manufacturing (e.g., vitamin D₃ synthesis), and hydrogen storage systems due to its ability to decompose into lithium imide (Li₂NH) and hydrogen gas . This compound also serves as a catalyst in ester exchange reactions and as a precursor for acrylonitrile polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium amide can be synthesized by treating lithium metal with liquid ammonia. The reaction proceeds as follows: [ 2 \text{Li} + 2 \text{NH}_3 \rightarrow 2 \text{LiNH}_2 + \text{H}_2 ] This reaction typically requires low temperatures to control the reactivity and prevent the decomposition of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lithium metal with gaseous ammonia at elevated temperatures. This method is advantageous as it avoids the release of hydrogen, which is a common byproduct in other preparation methods .

Scientific Research Applications

Organic Synthesis

Lithium amide is primarily recognized for its role as a strong base and nucleophile in organic chemistry. Its applications include:

  • Deprotonation Reactions : Lithium amides are employed in the asymmetric deprotonation of prochiral ketones, facilitating the formation of chiral products. Studies have shown that both chiral and achiral lithium amides can be utilized for this purpose, with significant differences in reactivity observed among various lithium amides .
  • Amidation Reactions : Recent advancements have demonstrated the use of lithium amides for the ultrafast amidation of esters under aerobic conditions. This process allows for efficient synthesis of carboxamides at room temperature, expanding the utility of lithium amides in synthetic pathways .
  • Synthesis of Pharmaceuticals : this compound serves as a reagent in the production of various pharmaceutical compounds, including anti-inflammatory agents and dipeptidyl peptidase IV inhibitors. It has been noted for its effectiveness in synthesizing sterically congested triarylamines and dyes with large Stokes shifts .

Materials Science

This compound's properties make it suitable for applications in materials science:

  • Hydrogen Storage : this compound has been studied as a potential material for hydrogen storage. Its structural characteristics and electronic properties have been analyzed to understand its efficacy in storing hydrogen efficiently .
  • Deep Eutectic Electrolytes : Research indicates that lithium salt/amide-based deep eutectic electrolytes exhibit promising thermal and electrochemical properties, making them candidates for use in lithium-ion batteries. These materials benefit from enhanced ionic conductivity and stability compared to traditional electrolytes .

Table 1: Applications of this compound in Organic Synthesis

Application TypeDescriptionReference
Asymmetric DeprotonationUsed to create chiral centers from prochiral ketones
Amidation of EstersFacilitates the conversion of esters to carboxamides at room temperature
Pharmaceutical SynthesisKey reagent in producing anti-inflammatory drugs and other pharmaceuticals

Table 2: Properties Relevant to Hydrogen Storage

PropertyValue/DescriptionReference
Structural ParametersMatches well with experimental data
Electronic PropertiesAnalyzed using first-principles calculations

Mechanism of Action

The mechanism of action of lithium amide involves its strong basicity and nucleophilicity. In organic synthesis, this compound acts as a nucleophile, attacking electrophilic centers in substrates. For example, in the reduction of amides, this compound deprotonates the amide, facilitating the nucleophilic attack by lithium aluminum hydride, leading to the formation of amines .

Comparison with Similar Compounds

Comparison with Structurally Related Lithium and Sodium Amides

Lithium Hexamethyldisilazide (LiHMDS)

Structure and Reactivity: LiHMDS (LiN(SiMe₃)₂) is a sterically hindered, non-pyrophoric strong base. Unlike lithium amide, it forms mixed aggregates with lithium halides (e.g., LiCl, LiBr), creating unique "metal anionic crown" (MAC) structures like [Li₅(μ-HMDS)₅X]⁻ (X = Cl, Br). These MACs exhibit solvent-separated ion pairs and planar Li₅N₅ rings, with halides positioned asymmetrically above/below the ring plane .

Applications: LiHMDS is widely used in enolate formation, transamidation, and as a deprotonating agent. Its thermal stability and solubility in non-polar solvents (e.g., hexane) make it preferable to LiNH₂ in air-sensitive reactions .

Property This compound (LiNH₂) LiHMDS
Basicity (pKₐ) ~36 (in DMSO) ~26 (stronger base)
Solubility Reacts with H₂O Soluble in hexane, THF
Thermal Stability Decomposes >300°C Stable up to ~200°C
Key Application Hydrogen storage Enolate generation
References

Lithium Diisopropylamide (LDA)

Structure and Reactivity: LDA (LiN(iPr)₂) is a dimeric aggregate in solution, forming planar Li₂N₂ cores. Its bulky isopropyl groups enhance selectivity in deprotonation reactions, making it ideal for generating enolates from ketones and esters .

Comparison with LiNH₂ :
While LiNH₂ is more nucleophilic, LDA’s steric hindrance reduces side reactions (e.g., over-alkylation). LDA also shows higher enantioselectivity in asymmetric lithiation when paired with chiral ligands like TMCDA .

Sodium Amide (NaNH₂)

Reactivity Differences: In the addition of diethylamine to isoprene, lithium diethylamide (LiNEt₂) selectively produces 1-diethylamino-3-methyl-2-butene, whereas sodium amide (NaNH₂) yields a mixture of regioisomers. This highlights lithium amides’ superior regioselectivity in polar solvents .

Mixed this compound-Halide Compounds

Structural Insights

Combining LiHMDS with lithium halides (LiX) forms halogen-deficient MACs, such as [Li₅(μ-HMDS)₅Br]⁻. These complexes exhibit:

  • Asymmetric Halide Positioning : Bromine sits 0.4 Å above/below the Li₅N₅ ring .
  • Coordination Geometry : Lithium centers adopt trigonal pyramidal (when bound to N) or tetrahedral (with halides) configurations .

Applications :
MACs influence reaction pathways in dehydration and alkylation by modulating halide availability. For example, LiCl enhances Grignard reagent reactivity by forming LiCl-stabilized intermediates .

Comparison with Pure this compound

Feature This compound (LiNH₂) LiHMDS-LiX MACs
Aggregation State Oligomeric (Li₆N₆ rings) Solvent-separated ion pairs
Halide Interaction None Halide modulates reactivity
Catalytic Role Direct base Co-catalyst with LiX
References

Solid-State Electrolytes

This compound-borohydrides (e.g., LiNH₂–LiBH₄) exhibit ionic conductivities of 6.4 × 10⁻³ S/cm at 40°C, rivaling liquid electrolytes. Their tetrahedral solvation structures enable high-power lithium-ion batteries .

Biological Activity

Lithium amide (LiNH2) is an organolithium compound that has garnered attention in various fields of chemistry due to its unique properties and versatile applications. This article focuses on its biological activity, synthesis, and related research findings.

This compound is a strong base and a powerful nucleophile, often used in organic synthesis. It is typically synthesized through the reaction of lithium with ammonia or by the deprotonation of amines. Its structural formula is represented as H2LiN, where lithium is bonded to an amide group.

Table 1: Properties of this compound

PropertyValue
Molecular Weight25.94 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in THF, toluene
BasicityStrong base

Biological Activity

This compound exhibits several biological activities, particularly in the context of its role as a reagent in organic transformations that yield biologically active compounds. Its reactivity allows it to participate in various chemical reactions that can lead to the synthesis of pharmaceuticals and other biologically relevant molecules.

This compound acts primarily through its basicity and nucleophilicity. It can deprotonate weak acids, facilitating the formation of reactive intermediates that can undergo further transformations. This property is exploited in the synthesis of aziridinyl phosphonates, which have shown biological activity themselves .

Case Studies

  • Aziridinyl Phosphonates : Research has demonstrated that this compound can induce phosphonyl migration from nitrogen to carbon in terminal aziridines, leading to the formation of α,β-aziridinyl phosphonates. These compounds have been evaluated for their potential biological activities, including antimicrobial properties .
  • Interaction with Lithium Hydride : A study reported the interaction between this compound and lithium hydride, highlighting its role in enhancing the reactivity of certain substrates in organic synthesis. This interaction could potentially lead to novel pathways for drug development .
  • Toxicological Studies : Animal studies indicate that this compound is a potent irritant to skin and mucous membranes, suggesting caution in its handling and application in biological contexts . Understanding these toxicological effects is crucial for assessing its safety in pharmaceutical applications.

Research Findings

Recent studies have focused on the use of this compound as a superbase in organic synthesis. Its ability to facilitate reactions such as nucleophilic additions and deprotonations has made it a valuable tool for chemists aiming to synthesize complex organic molecules with potential biological activity .

Table 2: Summary of Research Findings

Study FocusFindings
Synthesis of Aziridinyl CompoundsThis compound successfully induces phosphonyl migration .
Interaction with Lithium HydrideEnhances substrate reactivity for drug development .
ToxicitySignificant irritant effects noted in animal studies .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing lithium amide (LiNH₂) with high purity?

this compound is synthesized via direct reaction of lithium metal with liquid ammonia under controlled conditions: 2Li+2NH32LiNH2+H22\text{Li} + 2\text{NH}_3 \rightarrow 2\text{LiNH}_2 + \text{H}_2

Key considerations include:

  • Ammonia purification to remove trace water, which reacts violently with lithium.
  • Temperature control (< -33°C) to maintain ammonia in liquid phase.
  • Post-synthesis purification via vacuum sublimation or inert atmosphere filtration to isolate LiNH₂ .
Synthesis Parameter Optimal Condition
Ammonia purity≥99.99% (dry)
Reaction temperature-40°C to -30°C
Lithium formRibbon or powder

Q. How can the crystal structure and reactivity of this compound be experimentally characterized?

  • X-ray diffraction (XRD) : Resolve tetragonal crystal symmetry (space group I4/mmm) and lattice parameters (a = 3.81 Å, c = 5.03 Å). Synchrotron XRD is preferred for high-resolution phase analysis during hydrogenation/dehydrogenation cycles .
  • Thermogravimetric analysis (TGA) : Quantify hydrogen release (theoretical: 6.5 wt.%) at 285–300°C under inert gas flow .
  • Computational modeling : Density Functional Theory (DFT) predicts charge distribution (Li⁺δ–N⁻δ–H⁺δ) and hydrogen migration pathways .

Advanced Research Questions

Q. What mechanisms explain non-stoichiometric behavior in the LiNH₂/Li₂NH hydrogen storage system?

The LiNH₂ ↔ Li₂NH + H₂ reaction involves a bulk non-stoichiometric cubic anti-fluorite intermediate (Li₁₋ₓNH₁₊ₓ), identified via in situ synchrotron XRD. Key findings:

  • Hydrogen desorption occurs via progressive Li⁺ migration, creating vacancies that destabilize NH₂⁻ groups.
  • Kinetic hysteresis arises from incomplete phase separation during cycling, requiring isothermal annealing (250°C, 10 bar H₂) to restore stoichiometry .
Cycle H₂ Capacity Loss per Cycle Mitigation Strategy
1–100.8 wt.%Annealing at 250°C
10–500.3 wt.%TiCl₃ dopant (1 mol%)

Q. How can computational models resolve contradictions in reported reaction pathways for chiral this compound bases?

Discrepancies in deprotonation selectivity (e.g., enantioselective alkylation) arise from solvent coordination effects. Methodological solutions:

  • Molecular dynamics (MD) simulations : Compare THF vs. hexane solvents. THF stabilizes monomeric Li species, enhancing stereocontrol .
  • Natural Bond Orbital (NBO) analysis : Quantify Li–N bond polarization (e.g., LiHMDS: 0.72 e⁻ charge transfer) to predict base strength .
Base Charge Transfer (e⁻) Deprotonation Efficiency
LiHMDS (hexane)0.68Moderate (k = 1.2×10³ M⁻¹s⁻¹)
LiHMDS (THF)0.72High (k = 3.5×10³ M⁻¹s⁻¹)

Q. What strategies address contradictions in experimental data on this compound’s hydrolytic stability?

Reported hydrolysis rates vary due to:

  • Surface passivation : LiNH₂ forms LiOH/Li₂CO₃ layers in humid air, slowing bulk reactions. Use in situ Raman spectroscopy to monitor surface vs. bulk degradation .
  • Particle size effects : Nanoparticles (<100 nm) hydrolyze 5× faster than bulk crystals. Control via ball-milling duration (e.g., 2 hrs for 200 nm particles) .

Q. Methodological Guidance

Q. How to design experiments for optimizing this compound’s role in boron nitride synthesis?

  • Additive screening : Compare LiNH₂ with Li₃N in hexagonal boron nitride (hBN) → cubic boron nitride (cBN) phase transitions. Use XRD/Raman to quantify cBN yield .
  • DOE (Design of Experiments) : Vary LiNH₂ concentration (5–20 wt.%), temperature (800–1200°C), and pressure (2–5 GPa) to map phase-transition kinetics.

Q. What protocols ensure reproducibility in handling this compound’s moisture sensitivity?

  • Glovebox protocols : Maintain O₂/H₂O levels <0.1 ppm. Pre-dry solvents (e.g., THF over Na/K alloy).
  • Quenching post-reaction : Use degassed methanol at -78°C to safely neutralize residual LiNH₂ .

Q. Data Analysis and Reporting

Q. How to standardize data reporting for this compound studies to facilitate meta-analyses?

Adopt the following in publications:

  • Crystallographic data : Report ICSD/CCDC codes for LiNH₂ structures.
  • Hydrogenation metrics : Include temperature ramp rates, gas flow purity, and cycle number.
  • Computational details : Specify DFT functionals (e.g., B3LYP/6-311+G*) and basis sets .

Properties

IUPAC Name

lithium;azanide
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InChI

InChI=1S/Li.H2N/h;1H2/q+1;-1
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InChI Key

AFRJJFRNGGLMDW-UHFFFAOYSA-N
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Canonical SMILES

[Li+].[NH2-]
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Molecular Formula

H2LiN
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DSSTOX Substance ID

DTXSID7064815
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Molecular Weight

23.0 g/mol
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Physical Description

Lithium amide is a white crystalline powder with an odor of ammonia. Denser than water., White to colorless crystals with an ammonia-like odor; [HSDB]
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Solubility

Slightly soluble in ethanol, SLIGHTLY SOL IN LIQ AMMONIA, ALCOHOL, Insoluble in anhydrous ether, benzene, toluene
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Density

1.18 g/cu cm
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Color/Form

Tetragonal crystals, White crystalline powder

CAS No.

7782-89-0
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Melting Point

Starts to decompose at 320 °C and melts at 375 °C
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